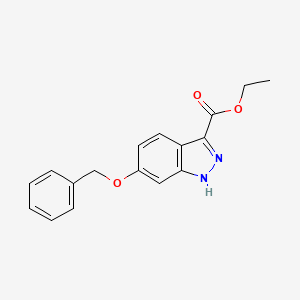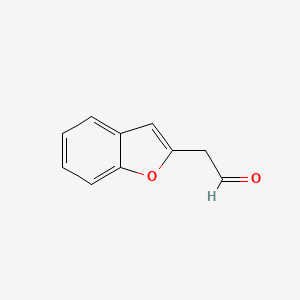
(2S,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyrrolidine ring substituted with a phenylaminoethyl group and two hydroxyl groups, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, phenylamine, and appropriate protecting groups for the hydroxyl functionalities.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Phenylaminoethyl Group: This step involves the alkylation of the pyrrolidine ring with a phenylaminoethyl halide or similar reagent.
Hydroxyl Group Introduction: The hydroxyl groups can be introduced through selective oxidation or reduction reactions, depending on the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The phenylaminoethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Chiral Catalysts: Its chiral nature makes it a potential candidate for use as a chiral catalyst in asymmetric synthesis.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and screening.
Therapeutic Agents: It could be explored for its therapeutic potential in treating various diseases.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It could be used as an intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (2S,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by binding to receptor sites and altering their function.
Signal Transduction Pathways: The compound may influence signal transduction pathways by interacting with key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
- Chirality : The specific stereochemistry of this compound makes it unique compared to other pyrrolidine derivatives.
- Functional Groups : The presence of both phenylaminoethyl and hydroxyl groups provides unique reactivity and potential applications.
Eigenschaften
CAS-Nummer |
653571-05-2 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(2S,3S,4R)-2-(2-anilinoethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)6-7-13-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11+,12-/m0/s1 |
InChI-Schlüssel |
HAOLJUHRPKTQFK-TUAOUCFPSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](N1)CCNC2=CC=CC=C2)O)O |
Kanonische SMILES |
C1C(C(C(N1)CCNC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
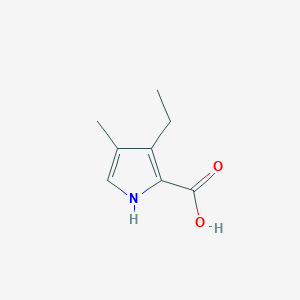



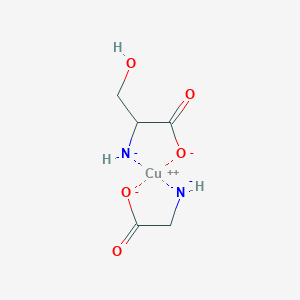
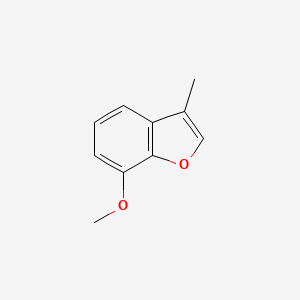
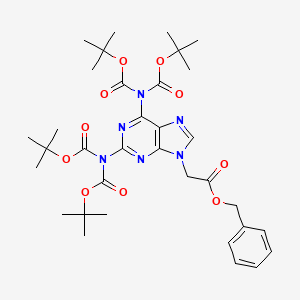
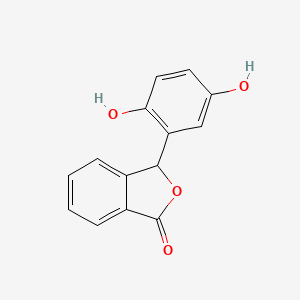
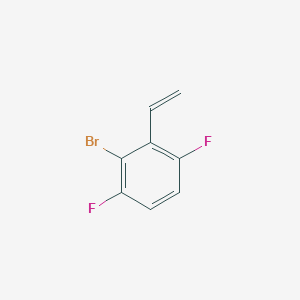

![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
